1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the corresponding Schiff base, which is then reduced to yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the specific conditions employed .
Scientific Research Applications
1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, while the pyrrolidine ring contributes to its overall stability and bioavailability . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Fluorophenyl compounds: Compounds with fluorophenyl groups exhibit unique properties due to the presence of the fluorine atom, which can influence their reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the 4-fluorophenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGOVCVVOBKAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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